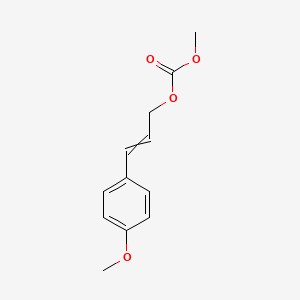
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl methyl carbonate moiety
Métodos De Preparación
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction conditions often include heating and stirring to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and neuroprotective properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammatory and neurodegenerative processes . The compound may also interact with other pathways, such as those involving monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs) .
Comparación Con Compuestos Similares
3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate can be compared with similar compounds such as:
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also features a methoxyphenyl group and has been studied for its anti-inflammatory properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
496789-06-1 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H14O4/c1-14-11-7-5-10(6-8-11)4-3-9-16-12(13)15-2/h3-8H,9H2,1-2H3 |
Clave InChI |
JIQAMJBYCRDPGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CCOC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















